AFP-07 free acid
Overview
Description
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the prostacyclin receptor (IP receptor). It is known for its ability to inhibit platelet aggregation and promote vasodilatation in pulmonary vascular beds .
Mechanism of Action
Target of Action
AFP-07 free acid is a derivative of 7,7-difluoroprostacyclic . It acts as a highly potent and selective agonist for the prostacyclin receptor IP receptor . The prostacyclin receptor plays a crucial role in inhibiting platelet aggregation and promoting vasodilation in pulmonary vascular beds .
Mode of Action
This compound interacts with the IP receptor with a Ki value of 0.561 nM . This interaction results in the activation of the IP receptor, leading to a series of downstream effects. It also shows weaker affinity for EP receptors .
Biochemical Pathways
The activation of the IP receptor by this compound affects the prostacyclin pathway. Prostacyclin, an unstable prostanoid, inhibits platelet aggregation and promotes vasodilation in pulmonary vascular beds through the IP receptor . The activation of the IP receptor can lead to these effects.
Result of Action
The activation of the IP receptor by this compound leads to the inhibition of platelet aggregation and the promotion of vasodilation in pulmonary vascular beds . These molecular and cellular effects are the result of the compound’s action.
Biochemical Analysis
Biochemical Properties
AFP-07 free acid plays a significant role in biochemical reactions. It interacts with the IP receptor, a type of prostacyclin receptor . The compound also shows weaker affinity for EP receptors . In particular, it has been observed to activate both IP and EP4 receptors when both are present .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the IP receptor, leading to the inhibition of platelet aggregation and promotion of vasodilation in pulmonary vascular beds . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the IP receptor. As a potent agonist, it activates the receptor, leading to downstream effects such as inhibition of platelet aggregation and vasodilation . The compound may also interact with EP receptors, albeit with weaker affinity .
Metabolic Pathways
This compound is involved in the prostacyclin metabolic pathway . It interacts with the IP receptor, a key component of this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for AFP-07 free acid are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities that adhere to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
AFP-07 free acid primarily undergoes reactions typical of prostacyclin derivatives. These include:
Oxidation: The compound can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound are typically analogs with modified biological activities. These products are often studied for their potential therapeutic applications .
Scientific Research Applications
AFP-07 free acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of prostacyclin analogs and their chemical properties.
Biology: The compound is utilized in research focused on understanding the role of prostacyclin receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in conditions related to platelet aggregation and vascular health.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
16®-AFP-07 free acid: An epimer of AFP-07 free acid with similar biological activity but different stereochemistry.
Other prostacyclin analogs: Compounds such as iloprost and treprostinil, which also target the prostacyclin receptor but may have different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its high selectivity and potency for the prostacyclin receptor. Its 7,7-difluoro modification enhances its stability and biological activity compared to other prostacyclin analogs .
Properties
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-JFEAKWICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229358 | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788799-13-3 | |
Record name | AFP-07 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFP-07 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFP-07 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.